AZ-Ghs-22 was developed as part of research efforts aimed at exploring novel therapeutic agents targeting the growth hormone secretagogue receptor. It falls under the category of small molecule inhibitors, specifically designed to interact with GHS-R1a. The compound is classified within pharmacological research focused on metabolic control and obesity treatment .
The synthesis of AZ-Ghs-22 involves multiple steps typical of small molecule drug development, including:
The synthesis process emphasizes minimizing waste and utilizing greener solvents to enhance sustainability in peptide chemistry, which is increasingly important in pharmaceutical manufacturing .
AZ-Ghs-22 primarily engages in receptor-mediated reactions rather than undergoing traditional chemical reactions seen in organic synthesis. Its mechanism involves:
Experimental studies have demonstrated that administration of AZ-Ghs-22 leads to a significant decrease in food intake in animal models, underscoring its effectiveness as an inverse agonist .
The mechanism by which AZ-Ghs-22 exerts its effects involves several key steps:
In vivo studies indicate that administration of AZ-Ghs-22 can decrease food consumption by up to 54% within two hours post-administration at a dose of 100 mg/kg, highlighting its potential for managing obesity .
AZ-Ghs-22 possesses several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability when used in research or therapeutic contexts .
AZ-Ghs-22 has significant potential applications in various scientific fields:
The identification of AZ-GHS-22 originated from a high-throughput screening (HTS) campaign targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critical in regulating appetite and energy homeostasis. Screening efforts focused on identifying ligands capable of modulating this receptor’s constitutive activity, which contributes to basal hunger signaling. The initial hit was an acylurea chemotype with moderate binding affinity but favorable ligand efficiency. This scaffold was prioritized due to its synthetic tractability and potential for selective interaction with GHS-R1a’s allosteric sites [1] [6].
Key to the screening strategy was a radioligand displacement assay using [¹²⁵I]human ghrelin in HEK293 cell membranes expressing recombinant human, mouse, or rat GHS-R1a. The primary hit demonstrated species-dependent binding, with the highest affinity for the human receptor (IC₅₀ ~300 nM). Further characterization involved functional assays measuring intracellular calcium flux and inositol phosphate accumulation to delineate agonist versus antagonist/inverse agonist properties. This multi-assay approach confirmed the acylurea scaffold’s ability to suppress basal receptor activity, classifying it as an inverse agonist precursor [1] [4] [6].
Table 1: Initial HTS Hit Profile Across Species
Species | IC₅₀ (nM) | Assay System |
---|---|---|
Human | 0.77 | HEK293 membranes, gamma counting |
Mouse | 1.1 | HEK293 membranes, gamma counting |
Rat | 3.4 | HEK293 membranes, gamma counting |
Early analogs of the acylurea series exhibited mixed pharmacological profiles, with some compounds acting as partial agonists. This was problematic for obesity therapeutics, as partial agonism could stimulate rather than suppress hunger. The critical breakthrough came from structure-activity relationship (SAR) studies that identified specific substructural modifications capable of switching activity from partial agonism to inverse agonism [3] [6].
The transformation centered on three regions:
These changes collectively shifted the compound’s efficacy profile. While early analogs (e.g., Compound 5 in the series) exhibited 20–40% partial agonism in calcium mobilization assays, AZ-GHS-22 (Compound 22) demonstrated pure inverse agonism, suppressing basal receptor activity by >85% at 100 nM. This was confirmed in electrophysiological studies showing AZ-GHS-22 inhibited ghrelin-independent GHS-R1a signaling in hypothalamic neurons. In vivo validation showed a 54% reduction in cumulative food intake during the first two hours post-administration (100 mg/kg in mice), confirming functional inverse agonism [3] [4].
A strategic objective in developing AZ-GHS-22 was engineering periphery-restricted action to minimize potential CNS-mediated side effects. This required optimizing physicochemical properties to limit blood-brain barrier (BBB) penetration while maintaining metabolic stability and oral bioavailability [1] [6].
Key physicochemical modifications included:
Pharmacokinetic studies in rodents confirmed the success of this strategy. AZ-GHS-22 exhibited a brain-to-plasma ratio (Kp) of <0.05 after intravenous administration, classifying it as a non-CNS penetrant compound. In contrast, the structurally related analog AZ-GHS-38 (a CNS-penetrant inverse agonist in the same series) demonstrated a Kp >0.8. Despite its peripheral restriction, AZ-GHS-22 maintained adequate oral bioavailability (F = 35–40% in rats) due to the sulfonylpiperazine moiety enhancing solubility in gastrointestinal fluids (measured solubility: 50 mg/mL in DMSO, 25 mg/mL in 0.1 M HCl) [1] [4] [6].
Table 2: Key Optimized Properties of AZ-GHS-22 vs. CNS-Penetrant Analog
Property | AZ-GHS-22 (Non-CNS) | AZ-GHS-38 (CNS-Penetrant) |
---|---|---|
Molecular Weight (g/mol) | 621.17 | 585.24 |
Calculated LogP | ~3.2 | ~2.8 |
Polar Surface Area (Ų) | >110 | ~85 |
Brain-to-Plasma Ratio (Kp) | <0.05 | >0.8 |
Solubility (0.1 M HCl) | 25 mg/mL | Not reported |
The periphery-restricted profile of AZ-GHS-22 was functionally validated in feeding studies using GHS-R1a knockout mice. While AZ-GHS-38 reduced food intake in wild-type mice, its effects were abolished in knockout models, confirming central mediation. Conversely, AZ-GHS-22’s efficacy relied partly on peripheral GHS-R1a blockade, potentially involving vagal afferent pathways or pancreatic islet receptors [4].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8